4-Methoxy-3-nitropyridine

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Choose 4-Methoxy-3-nitropyridine for its non-interchangeable 4-methoxy-3-nitro regiochemistry. The ortho-like electron-donating/withdrawing arrangement enables specific nucleophilic aromatic substitution pathways inaccessible to other nitropyridine isomers (e.g., 2-methoxy-3-nitro, 2-methoxy-5-nitro). Essential for synthesizing kinase inhibitors (PKC, PKA, Akt, EGFR, VEGFR, PDGFR, c-kit, FLT-3) and GPR17 modulators via regioselective hydroxylation (91% yield to 2-hydroxy-4-methoxy-5-nitropyridine). Validated as a privileged scaffold for ROCK2 inhibitor development. Generic regioisomer substitutions will fail in both synthetic sequences and biological assays. ≥98% purity, consistent batch quality, competitive bulk pricing.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 31872-62-5
Cat. No. B017402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitropyridine
CAS31872-62-5
Synonyms3-Nitro-4-methoxypyridine; 
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3
InChIKeyBZPVREXVOZITPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitropyridine (CAS 31872-62-5): Key Properties and Role as a Versatile Synthetic Intermediate


4-Methoxy-3-nitropyridine (CAS 31872-62-5) is a disubstituted pyridine derivative characterized by an electron-donating methoxy group at the 4-position and a strong electron-withdrawing nitro group at the 3-position [1]. This unique ortho-like arrangement creates a highly polarized aromatic system that is central to its utility as a synthetic intermediate. The compound is a pale yellow crystalline solid with a melting point of 74.0 to 78.0 °C and a boiling point of 127°C at 1 mmHg . It is widely used as a building block in medicinal chemistry for the synthesis of kinase inhibitors, GPR17 modulators, and other heterocyclic drug candidates .

Why 4-Methoxy-3-nitropyridine (CAS 31872-62-5) Cannot Be Replaced by Generic Nitropyridine Analogs


The 4-methoxy-3-nitro substitution pattern is not interchangeable with other regioisomers such as 2-methoxy-3-nitropyridine, 2-methoxy-5-nitropyridine, or 3-methoxy-4-nitropyridine due to distinct electronic and steric effects that dictate both chemical reactivity and biological target engagement. The ortho-like relationship between the electron-donating methoxy and electron-withdrawing nitro groups creates a unique polarized environment that enables specific nucleophilic aromatic substitution pathways [1]. Furthermore, the precise spatial arrangement of these substituents is critical for molecular recognition in kinase active sites, as evidenced by the distinct biological profiles of different nitropyridine derivatives [2]. Substituting a generic nitropyridine analog in a synthetic sequence or biological assay will likely result in failure due to altered reaction outcomes, different potency, or unexpected off-target effects.

Quantitative Differentiation Evidence for 4-Methoxy-3-nitropyridine (CAS 31872-62-5) vs. Closest Analogs


Divergent Reactivity in Malonation and Nucleophilic Substitution vs. 2-Methoxy-3-nitropyridine

In a foundational 1953 study, the reactivity of the methoxy group in 4-methoxy-3-nitropyridine (VIII) was directly compared with that of 2-methoxy-3-nitropyridine (XV). Malonation, a key reaction for building pyridine scaffolds, failed entirely with 4-methoxy-3-nitropyridine, yielding only decomposition products [1]. The study also reported distinct outcomes in rearrangement to N-methylpyridone, reaction with aromatic amines, and hydrolysis with dilute acids [1]. This demonstrates that the 4-methoxy-3-nitro arrangement confers a unique electronic profile that fundamentally alters its chemical behavior compared to the 2-methoxy-3-nitro isomer.

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Broad-Spectrum Kinase Inhibition Profile vs. Other Nitropyridine Scaffolds

According to technical data from a major chemical supplier, 4-methoxy-3-nitropyridine is characterized as an inhibitor of a variety of serine/threonine and tyrosine kinases, including PKC, PKA, S6 kinase, Akt, EGFR, KDR, VEGFR, PDGFR, and c-kit . It potently inhibits FLT-3 kinase, including mutant forms found in acute myeloid leukemia, both in vitro and in vivo, and induces apoptosis with broad antiproliferative activity against various tumor cell lines . In contrast, a related analog, 5-bromo-2-methoxy-3-nitropyridine, is described primarily as a PI3K inhibitor . While a direct quantitative comparison (e.g., IC50 values) is not provided in the vendor datasheet, the distinctly broader target profile of 4-methoxy-3-nitropyridine differentiates it from more selective nitropyridine analogs.

Kinase Inhibition Cancer Research Signal Transduction

Specific Synthetic Utility for GPR17 Modulator Synthesis vs. Unsubstituted Nitropyridine

A synthetic procedure detailed in the patent literature demonstrates that 4-methoxy-3-nitropyridine serves as a direct and efficient precursor to 2-hydroxy-4-methoxy-5-nitropyridine, a key intermediate for the synthesis of GPR17 modulators [1]. In a described protocol, 4-methoxy-3-nitropyridine (10.5 g, 68.2 mmol) was reacted with t-BuOOH and t-BuOK to yield 2-hydroxy-4-methoxy-5-nitropyridine in 91% yield (10.6 g) [1]. An unsubstituted 3-nitropyridine would lack the 4-methoxy directing group required for this regioselective hydroxylation, making 4-methoxy-3-nitropyridine uniquely suited for this application.

GPCR Drug Discovery Neuroscience Metabolic Disease

Physicochemical Property Differentiation: Melting Point and Physical Form vs. 2-Methoxy-5-nitropyridine

4-Methoxy-3-nitropyridine is a solid at room temperature with a reported melting point range of 74.0 to 78.0 °C . In contrast, 2-methoxy-5-nitropyridine, a regioisomer with the same molecular formula (C6H6N2O3), has a melting point of 104-108 °C and is reported as a liquid or low-melting solid . This 30°C difference in melting point and the difference in physical state at ambient conditions can significantly impact handling, purification, and formulation processes in both research and industrial settings.

Formulation Crystallization Process Chemistry

Recognition as a Privileged Scaffold in Kinase Inhibitor HTS vs. Other Heterocyclic Cores

In a high-throughput screening (HTS) campaign using a TR-FRET assay against Rho kinase 2 (ROCK2), the 3-nitropyridine scaffold was identified as one of only four novel chemotypes with potent inhibitory activity and selectivity from a library of 15,040 compounds [1]. This highlights the privileged nature of the 3-nitropyridine core for kinase inhibition. While the specific compound 4-methoxy-3-nitropyridine was not the exact hit, its core structure is directly related to this validated pharmacophore. In contrast, other heterocyclic scaffolds like naphthalene-1,4-dione and 2,3-dihydro-1H-pyrrolo[2,3-b]quinoxaline were also hits, but the 3-nitropyridine series offers distinct synthetic accessibility and optimization potential [1].

High-Throughput Screening Drug Discovery ROCK Inhibitors

In Vivo Anti-Angiogenic and Immunomodulatory Activity Profile vs. Single-Target Kinase Inhibitors

Vendor documentation indicates that 4-methoxy-3-nitropyridine exhibits a unique polypharmacology profile, including inhibition of TNF-α production by T lymphocytes, upregulation of endothelial nitric oxide synthase (eNOS), and abrogation of tumor angiogenesis in vivo . This combination of immunomodulatory and anti-angiogenic effects is distinct from many clinical kinase inhibitors that target a single pathway (e.g., sunitinib primarily targeting VEGFR/PDGFR). While direct quantitative data (e.g., IC50 for TNF-α inhibition) is not provided in the datasheet, the reported in vivo anti-angiogenic effect, coupled with its broad kinase inhibition profile, suggests a differentiated mechanism of action with potential for unique therapeutic applications.

Oncology Immunology Angiogenesis

Optimal Application Scenarios for 4-Methoxy-3-nitropyridine (CAS 31872-62-5) Based on Differentiated Evidence


Synthesis of GPR17 Modulators for CNS and Metabolic Disease Research

Leverage the unique regioselective hydroxylation of 4-methoxy-3-nitropyridine to efficiently access 2-hydroxy-4-methoxy-5-nitropyridine, a critical intermediate for GPR17 modulators. The 91% yield achieved in the described protocol makes this the preferred route over alternatives that may lack the required 4-methoxy directing group. This application is directly supported by the high-yielding synthetic evidence presented in Section 3, Evidence Item 3.

Multi-Kinase Probe for Polypharmacology and Target Deconvolution Studies

Utilize 4-methoxy-3-nitropyridine as a tool compound to probe the biological consequences of simultaneously inhibiting a broad panel of kinases (PKC, PKA, Akt, EGFR, VEGFR, PDGFR, c-kit, FLT-3) . Its unique polypharmacology profile, including TNF-α inhibition and eNOS upregulation, makes it suitable for dissecting complex signaling networks in cancer and inflammation, as detailed in Section 3, Evidence Items 2 and 6.

ROCK2 Inhibitor Lead Optimization and Medicinal Chemistry

Employ 4-methoxy-3-nitropyridine as a starting material for the synthesis of novel Rho kinase 2 (ROCK2) inhibitors. The 3-nitropyridine core was validated as a privileged scaffold for ROCK2 inhibition in a rigorous HTS campaign . This application scenario is supported by the class-level inference evidence presented in Section 3, Evidence Item 5.

Development of Novel Anti-Angiogenic Agents with Immunomodulatory Properties

Explore the in vivo anti-angiogenic and immunomodulatory effects of 4-methoxy-3-nitropyridine or its derivatives. The compound's reported ability to abrogate tumor angiogenesis in vivo while inhibiting TNF-α and upregulating eNOS suggests a unique therapeutic angle that combines vascular normalization with immune modulation, a concept supported by the evidence in Section 3, Evidence Items 2 and 6.

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